molecular formula C8H10O2 B1625513 4,5,6,7-Tetrahydrobenzofuran-4-ol CAS No. 84099-58-1

4,5,6,7-Tetrahydrobenzofuran-4-ol

Cat. No.: B1625513
CAS No.: 84099-58-1
M. Wt: 138.16 g/mol
InChI Key: ULJDDPKYJJHVCG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-4-ol is an organic compound with the molecular formula C8H10O2. It is a derivative of benzofuran, characterized by the presence of a hydroxyl group at the 4th position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to benzofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dihydroxyacetophenone, the compound can be synthesized via a two-step process involving the formation of 4,5,6,7-tetrahydrobenzofuranone followed by reduction with lithium borohydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while reduction can produce fully saturated tetrahydrobenzofuran compounds .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, lacking the tetrahydro structure and hydroxyl group.

    4-Hydroxybenzofuran: Similar structure but without the tetrahydro configuration.

    Tetrahydrobenzofuran: Lacks the hydroxyl group at the 4th position.

Uniqueness

4,5,6,7-Tetrahydrobenzofuran-4-ol is unique due to its combination of a tetrahydro structure and a hydroxyl group at the 4th position. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJDDPKYJJHVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517467
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84099-58-1
Record name 4,5,6,7-Tetrahydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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